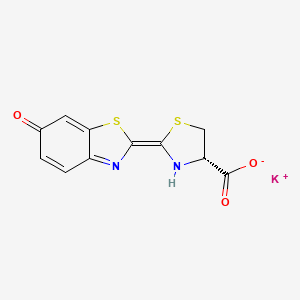

D-Luciférine, sel de potassium

Vue d'ensemble

Description

La D-Luciférine (sel de potassium) est un dérivé synthétique du composé naturel luciférine, présent dans les lucioles. Ce composé est largement utilisé dans les tests bioluminescents en raison de sa capacité à produire de la lumière lorsqu'il est oxydé par l'enzyme luciférase en présence d'adénosine triphosphate (ATP) et d'ions magnésium. La lumière émise par cette réaction est généralement jaune-verte et sert de marqueur dans divers tests biologiques et chimiques .

Applications De Recherche Scientifique

Key Applications

-

Gene Reporter Assays

- D-Luciferin is extensively used in gene reporter assays to study gene expression. The luciferase gene, when linked to a promoter of interest, can be monitored through the bioluminescence generated upon luciferin oxidation. This allows researchers to detect low levels of gene expression with high sensitivity .

- ATP Assays

- High Throughput Screening

- Bioluminescent Imaging

- Contamination Assays

Case Study 1: Bioluminescence Imaging in Cancer Research

A study demonstrated the use of D-Luciferin potassium salt for monitoring tumor progression in xenograft models. Mice injected with luciferase-expressing tumors showed significant bioluminescent signals correlating with tumor size, allowing researchers to evaluate treatment efficacy over time .

Case Study 2: ATP Measurement in Cellular Metabolism

In a cellular metabolism study, D-Luciferin was used to measure ATP levels in various cell lines under different conditions. The results indicated that ATP levels decreased significantly under stress conditions, showcasing its utility in metabolic studies .

Case Study 3: Environmental Monitoring

D-Luciferin was applied in assessing microbial contamination in water samples. The luminescent output provided a rapid indication of contamination levels, demonstrating its effectiveness as a monitoring tool for environmental safety .

Comparative Data Table

| Application | Description | Key Findings |

|---|---|---|

| Gene Reporter Assays | Monitors gene expression via luminescence | High sensitivity for low expression levels |

| ATP Assays | Measures ATP concentration through luminescent signal | Correlates with cellular metabolic activity |

| High Throughput Screening | Rapid assessment of drug effects on cells | Efficient for large-scale drug discovery |

| Bioluminescent Imaging | Non-invasive monitoring of biological processes | Effective for tracking tumor growth and treatment response |

| Contamination Assays | Detects microbial contamination using luminescence | Rapid detection method for food and water safety |

Mécanisme D'action

Target of Action

D-Luciferin potassium salt is a substrate for the enzyme Luciferase . Luciferase is an enzyme that is widely used throughout biotechnology, especially in in vivo imaging technology . The primary role of luciferase is to catalyze the oxidation of luciferin, producing bioluminescence .

Mode of Action

The mode of action of D-Luciferin involves its interaction with luciferase in the presence of ATP . This interaction results in the oxidation of luciferin, which emits light . When luciferin is in excess, the number of photons produced is positively correlated with the concentration of luciferase .

Biochemical Pathways

The biochemical pathway affected by D-Luciferin involves the ATP-dependent oxidation of luciferin by luciferase . This reaction produces light, and this system is employed as a reporter in various organisms, including plants, bacteria, and mammalian cells .

Pharmacokinetics

The pharmacokinetics of D-Luciferin potassium salt involves its solubility and distribution. D-Luciferin potassium salt is readily soluble in water , which aids in its distribution throughout the body. It is also sensitive to light, oxygen, and moisture .

Result of Action

The result of D-Luciferin’s action is the production of light. The 560 nm chemiluminescence from this reaction peaks within seconds, with light output that is proportional to luciferase concentration when the substrate luciferin is present in excess . This light production is used to detect low-level gene expression and cellular ATP levels in vivo .

Analyse Biochimique

Biochemical Properties

D-Luciferin potassium salt plays a crucial role in biochemical reactions as a substrate for the enzyme luciferase. The interaction between D-Luciferin potassium salt and luciferase, in the presence of ATP and magnesium ions, results in the emission of light. This reaction is highly efficient and is used to monitor gene expression, cellular ATP levels, and other biochemical processes. The compound interacts with luciferase by binding to its active site, where it undergoes oxidative decarboxylation to produce light .

Cellular Effects

D-Luciferin potassium salt influences various cellular processes by serving as a reporter for gene expression and cellular ATP levels. In cells expressing luciferase, the addition of D-Luciferin potassium salt leads to bioluminescence, which can be measured to assess gene expression levels. This compound also affects cellular metabolism by providing a means to monitor ATP levels, which are indicative of cellular energy status. The bioluminescent signal generated by D-Luciferin potassium salt is used to study cell signaling pathways, gene expression, and metabolic activity .

Molecular Mechanism

The molecular mechanism of D-Luciferin potassium salt involves its oxidation by luciferase in the presence of ATP and oxygen. This reaction produces oxyluciferin, carbon dioxide, and light. The light emission is a result of the excited state of oxyluciferin returning to its ground state. The binding of D-Luciferin potassium salt to luciferase is highly specific, and the reaction is dependent on the presence of ATP, which acts as a cofactor. This mechanism allows for the sensitive detection of luciferase activity and, consequently, the processes being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Luciferin potassium salt can change over time due to its stability and degradation. The compound is sensitive to light, oxygen, and moisture, which can lead to its degradation and a decrease in bioluminescent signal. Proper storage conditions, such as keeping the compound desiccated and protected from light at -20°C, are essential to maintain its stability. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the bioluminescent signal can be used to monitor changes over time .

Dosage Effects in Animal Models

The effects of D-Luciferin potassium salt vary with different dosages in animal models. At lower doses, the compound produces a strong bioluminescent signal without adverse effects. At higher doses, toxic effects may be observed, including potential interference with cellular processes and overall animal health. It is important to optimize the dosage to achieve a balance between signal strength and minimal toxicity. Studies have shown that the optimal dosage for in vivo imaging is typically around 150 mg/kg body weight .

Metabolic Pathways

D-Luciferin potassium salt is involved in the bioluminescent metabolic pathway, where it is oxidized by luciferase to produce light. This pathway requires ATP and magnesium ions as cofactors. The oxidation of D-Luciferin potassium salt results in the formation of oxyluciferin, which is then further metabolized and excreted. The presence of ATP is crucial for the reaction, as it provides the necessary energy for the oxidation process .

Transport and Distribution

Within cells and tissues, D-Luciferin potassium salt is transported and distributed efficiently due to its water solubility. The compound can readily cross cell membranes and is distributed throughout the animal after administration. Transporters and binding proteins may facilitate its movement within the cell, ensuring its availability for the bioluminescent reaction. The localization and accumulation of D-Luciferin potassium salt are influenced by its interaction with cellular components and its solubility properties .

Subcellular Localization

The subcellular localization of D-Luciferin potassium salt is primarily determined by its interaction with luciferase, which is often targeted to specific cellular compartments. The compound can be directed to various organelles depending on the targeting signals and post-translational modifications of luciferase. This localization is crucial for the accurate measurement of bioluminescent signals and the study of specific cellular processes. The activity and function of D-Luciferin potassium salt are influenced by its subcellular distribution .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la D-Luciférine (sel de potassium) implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du cycle benzothiazole et la fixation ultérieure du cycle thiazoline. Le produit final est ensuite converti en sa forme de sel de potassium pour améliorer sa solubilité et sa stabilité .

Méthodes de production industrielle : En milieu industriel, la production de la D-Luciférine (sel de potassium) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir une pureté et une constance élevées. Le composé est généralement produit en vrac, puis purifié par des techniques telles que la chromatographie liquide haute performance (CLHP) pour éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : La D-Luciférine (sel de potassium) subit principalement des réactions d'oxydation. Lorsqu'elle est oxydée par la luciférase en présence d'ATP et d'ions magnésium, elle produit de la lumière. Cette réaction est hautement spécifique et efficace, ce qui la rend idéale pour une utilisation dans les tests bioluminescents .

Réactifs et conditions courantes :

Oxydation : La réaction principale implique l'oxydation de la D-Luciférine par la luciférase.

Produits principaux : Le produit principal de la réaction d'oxydation est l'oxyluciférine, qui est responsable de l'émission de lumière.

Comparaison Avec Des Composés Similaires

D-Luciferin (sodium salt): Similar in function but differs in solubility and stability.

L-Luciferin: An isomer of D-Luciferin that acts as a competitive inhibitor in bioluminescent assays.

DMNPE-caged Luciferin: A modified form that can cross cell membranes and is used for intracellular studies.

Uniqueness: D-Luciferin (potassium salt) is unique due to its high stability and solubility, making it ideal for a wide range of bioluminescent assays. Its ability to produce a strong and consistent light signal makes it a preferred choice for many researchers .

Activité Biologique

D-Luciferin potassium salt is a bioluminescent substrate widely utilized in biological research, particularly for in vivo imaging and various assay applications. This compound serves as a substrate for the enzyme firefly luciferase, facilitating the generation of light through a chemiluminescent reaction. This article explores its biological activity, applications, and relevant research findings.

- Chemical Name : D-Luciferin, Potassium Salt

- Molecular Formula :

- Molecular Weight : 318.42 g/mol

- CAS Number : 115144-35-9

- Purity : >99%

- Appearance : Light yellow powder, soluble in water

D-Luciferin undergoes oxidation in the presence of ATP and oxygen, catalyzed by luciferase, resulting in the emission of light at a peak wavelength of approximately 560 nm. The reaction can be summarized as follows:

This bioluminescent reaction is highly sensitive and allows detection of low levels of luciferase activity, making it invaluable for various biological assays.

Applications

D-Luciferin potassium salt is employed in numerous applications:

- In Vivo Imaging : Used for real-time monitoring of gene expression and tumor growth in live animal models.

- In Vitro Assays : Commonly used in ATP assays, luciferase assays, and high-throughput screening.

- Gene Reporter Systems : Acts as a reporter gene to study transcriptional regulation.

- Metabolic Studies : Measures metabolic enzyme activity and cellular viability.

Case Study 1: Tumor Imaging

A study investigated the use of D-Luciferin for monitoring tumor growth in mice. Mice were injected with D-Luciferin (15 mg/mL), and bioluminescence imaging was performed at various intervals post-injection. The results demonstrated a significant correlation between bioluminescence intensity and tumor size, validating the use of D-Luciferin as an effective tool for tracking tumor progression over time .

Case Study 2: Stem Cell Research

Research involving stem cell differentiation utilized D-Luciferin to track stem cell fate decisions. The study showed that luciferase-expressing stem cells could be monitored non-invasively using bioluminescence imaging after administration of D-Luciferin, providing insights into stem cell behavior during differentiation processes .

Comparative Data Table

Safety and Handling

D-Luciferin potassium salt should be stored at -20°C, protected from light to maintain its stability. It is essential to follow safety guidelines during handling, as with any biochemical reagent.

Propriétés

IUPAC Name |

potassium;(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2.K/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBKGTQQGYPQBE-OGFXRTJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7KN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.